molecular formula C8H10N2O4 B8763053 Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate CAS No. 4113-98-8

Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate

Cat. No. B8763053
Key on ui cas rn: 4113-98-8
M. Wt: 198.18 g/mol
InChI Key: LMDHQGZJZPNYSF-UHFFFAOYSA-N
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Patent
US05912261

Procedure details

A dimethyl sulfoxide solution (150 mL) containing 10.02 g of uracil, 3.3 mL of ethyl bromoacetate, 13.85 g of potassium carbonate and 4.52 g of sodium iodide was stirred at 90° C. for six hours. The reaction mixture was poured over water and the mixture was extracted with chloroform. The extracts were combined, dried over sodium sulfate and concentrated in vacuo. The concentrate was poured over a saturated saline solution, the mixture was extracted with ethyl acetate and the extract was dried over sodium sulfate. After concentration, the resulting residue was recrystallized from ethyl acetate to give 2.30 g of ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-acetate.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.02 g
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
13.85 g
Type
reactant
Reaction Step Two
Quantity
4.52 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:8]=[CH:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].Br[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12].C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>O.CS(C)=O>[O:3]=[C:2]1[NH:4][C:5](=[O:6])[CH:7]=[CH:8][N:1]1[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
10.02 g
Type
reactant
Smiles
N1C(=O)NC(=O)C=C1
Name
Quantity
3.3 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
13.85 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4.52 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for six hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The concentrate was poured over a saturated saline solution
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the resulting residue was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O=C1N(C=CC(N1)=O)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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